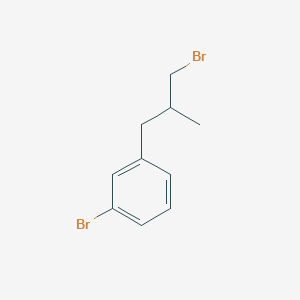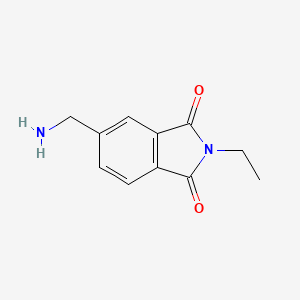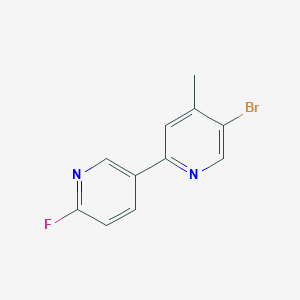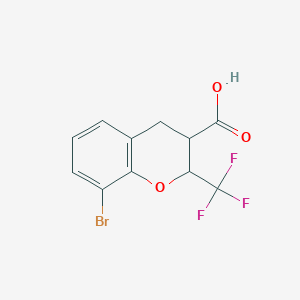
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a benzene ring substituted with a bromo group at the first position and a 3-(3-bromo-2-methyl-propyl) group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene typically involves the bromination of 3-(2-methyl-propyl)-benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Alkylation: The benzene ring is first alkylated with 3-bromo-2-methyl-propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Bromination: The alkylated product is then subjected to bromination using bromine or NBS to introduce the bromo substituents at the desired positions.
化学反応の分析
Types of Reactions
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromo groups can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromo groups.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: Products include the corresponding hydrocarbons.
科学的研究の応用
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Biological Studies: It is used in studies involving the interaction of brominated aromatic compounds with biological systems.
作用機序
The mechanism of action of 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene involves its interaction with molecular targets through its bromo substituents These interactions can lead to various chemical transformations, depending on the nature of the target and the reaction conditions
類似化合物との比較
Similar Compounds
1-Bromo-3-chloro-2-methylpropane: Similar in structure but with a chloro group instead of a bromo group.
3-Bromo-2-methylpropene: Contains a bromo group on a propene chain instead of a benzene ring.
®-(-)-3-Bromo-2-methyl-1-propanol: Contains a hydroxyl group in addition to the bromo group.
Uniqueness
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene is unique due to the presence of two bromo groups on both the benzene ring and the propyl chain. This dual substitution pattern provides distinct reactivity and potential for diverse chemical transformations compared to its analogs.
特性
分子式 |
C10H12Br2 |
|---|---|
分子量 |
292.01 g/mol |
IUPAC名 |
1-bromo-3-(3-bromo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3 |
InChIキー |
ZHPHOZVKUMSFHL-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=CC=C1)Br)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)




![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
